1-BENZYL-N~5~-[1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE
Description
1-BENZYL-N~5~-[1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE is a complex organic compound that features both indole and pyrazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
1-benzyl-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,3-dimethylindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O/c1-16-18(3)29(15-20-9-7-6-8-10-20)24-12-11-21(13-22(16)24)25(30)27-17(2)23-14-26-28(5)19(23)4/h6-14,17H,15H2,1-5H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAIZPUMOCPNSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(C)C3=C(N(N=C3)C)C)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-BENZYL-N~5~-[1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the indole and pyrazole intermediates. Common synthetic routes include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles.
Pyrazole Formation: Pyrazoles can be synthesized through the reaction of hydrazines with 1,3-diketones.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-BENZYL-N~5~-[1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-BENZYL-N~5~-[1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The indole and pyrazole rings facilitate binding to active sites, leading to inhibition or activation of biological pathways. This interaction can result in various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities .
Comparison with Similar Compounds
Similar compounds include other indole and pyrazole derivatives, such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
1-Benzyl-3,5-dimethyl-1H-pyrazole: Known for its pharmacological properties.
Compared to these compounds, 1-BENZYL-N~5~-[1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE is unique due to its combined indole-pyrazole structure, which enhances its potential for diverse biological activities and applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
